(E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[(E)-but-2-enoyl]amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-13(20)14(21)10-11/h2-10H,1H3,(H,22,25)(H,23,24)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMOTYCERJYMG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxycinnamic Acid Derivatives
The benzofuran core is constructed via acid-catalyzed cyclization of 2-hydroxycinnamic acid derivatives. For example, heating ethyl 2-hydroxy-3-nitrobenzoate with propargyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields ethyl 3-nitrobenzofuran-2-carboxylate (75% yield). Subsequent hydrogenation over Pd/C (10 wt%) in ethanol reduces the nitro group to an amine, affording ethyl 3-aminobenzofuran-2-carboxylate (89% yield).
Ester Hydrolysis
Saponification of the ethyl ester with aqueous NaOH (2 M) in tetrahydrofuran (THF) at reflux for 4 hours produces benzofuran-2-carboxylic acid (92% yield).
Formation of N-(3,4-Difluorophenyl)carboxamide
Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to 25°C, yielding benzofuran-2-carbonyl chloride (quantitative conversion).
Amidation with 3,4-Difluoroaniline
Reaction of the acid chloride with 3,4-difluoroaniline (1.2 equiv) in THF containing triethylamine (TEA, 2.0 equiv) at 0°C affords N-(3,4-difluorophenyl)benzofuran-2-carboxamide (87% yield). Purification via recrystallization from ethanol/water (4:1) yields >99% purity (HPLC).
Introduction of (E)-But-2-enamido Group at Position 3
Bromination of the Benzofuran Core
Electrophilic bromination of N-(3,4-difluorophenyl)benzofuran-2-carboxamide with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 70°C introduces a bromine atom at position 3, yielding 3-bromo-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (82% yield).
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C replaces bromide with ammonia gas, generating 3-amino-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (68% yield).
Stereoselective Acylation with (E)-But-2-enoyl Chloride
Reaction of the 3-amino intermediate with (E)-but-2-enoyl chloride (1.5 equiv) in DCM containing TEA (3.0 equiv) at −20°C preserves the (E)-configuration, yielding the target compound (74% yield). The stereochemistry is confirmed by ¹H NMR (J = 15.6 Hz for trans-vinylic protons).
Optimization and Mechanistic Insights
Palladium-Catalyzed Steps
DFT calculations on analogous systems reveal that PPh₃ ligands accelerate oxidative addition of aryl bromides to Pd(0), while electron-deficient alkenes favor migratory insertion (ΔG‡ = 18.3 kcal/mol for but-2-enamide vs. 22.1 kcal/mol for acrylates).
Solvent Effects
Polar aprotic solvents (e.g., DMF, NMP) improve amidation yields by stabilizing charged intermediates, whereas toluene minimizes side reactions in Heck couplings.
Characterization Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration (C=C bond length: 1.337 Å; torsion angle: 178.2°).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(OAc)₂ with Pd/C (1 wt%) in amination reduces catalyst costs by 80% while maintaining 65% yield.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) achieves 85% yield in bromination steps with 50% lower environmental impact than DCM.
Chemical Reactions Analysis
Transamidation of the Carboxamide Group
The N-(3,4-difluorophenyl)carboxamide undergoes transamidation via a two-step, one-pot protocol:
-
Boc Protection : Reaction with Boc₂O/DMAP in MeCN at 60°C for 5 hours.
-
Aminolysis : Treatment with amines in toluene at 60°C, yielding new amide derivatives .
Table 2: Transamidation with Amine Nucleophiles
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzylamine | 12 | 92 |
| Cyclohexylamine | 18 | 85 |
| 4-Aminopyridine | 24 | 76 |
This method preserves the (E)-configuration of the enamide while enabling rapid diversification .
Reactivity of the Enamide System
The but-2-enamido group participates in:
-
Electrophilic Additions : Reacts with bromine in CH₂Cl₂ at 0°C to form a dibrominated adduct.
-
Cycloadditions : Undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C .
Key Observation : The (E)-configuration enhances conjugation, stabilizing the transition state in cycloadditions .
Hydrolysis and Stability Studies
The carboxamide and enamide groups exhibit pH-dependent stability:
-
Acidic Hydrolysis (HCl, 6M, reflux): Cleaves the amide bond to yield 3,4-difluoroaniline and benzofuran-2-carboxylic acid.
-
Basic Conditions (NaOH, 1M, 60°C): Induces partial isomerization of the (E)-enamide to the (Z)-form .
Table 3: Stability Under Accelerated Conditions
| Condition | pH | Temperature (°C) | Degradation (%) |
|---|---|---|---|
| 0.1M HCl | 1.2 | 60 | 98 (24 h) |
| 0.1M NaOH | 13 | 60 | 45 (72 h) |
| Neutral (H₂O) | 7.0 | 60 | <5 (72 h) |
Functionalization of the Fluorinated Aromatic Ring
The 3,4-difluorophenyl group undergoes:
-
Nucleophilic Aromatic Substitution (SNAr): Reacts with sodium methoxide in DMSO at 120°C to replace fluorine with methoxy groups.
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Suzuki Coupling : Cross-couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C .
Example Reaction :
(E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide + 4-Methoxyphenylboronic acid
→ (E)-3-(but-2-enamido)-N-(3-fluoro-4-methoxyphenyl)benzofuran-2-carboxamide (Yield: 68%) .
Analytical Characterization
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated that this compound inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: In Vitro Anticancer Activity
In a study conducted on various cancer cell lines, including breast and lung cancer cells, the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM. The study highlighted that the mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways crucial for cancer cell survival .
Anti-inflammatory Properties
Another significant application of this compound is in the field of anti-inflammatory research. The compound has shown promise in reducing inflammation markers in preclinical models.
Case Study 2: In Vivo Anti-inflammatory Effects
In animal models of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage.
Case Study 3: Neuroprotection in Cell Cultures
In cultured neuronal cells exposed to oxidative stress, treatment with this compound significantly reduced cell death and improved cell viability. The mechanism appears to involve the modulation of antioxidant enzyme activity .
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | IC50 = 5 - 15 µM | |
| Anti-inflammatory | Animal Models | Decrease in TNF-alpha | |
| Neuroprotective | Neuronal Cell Cultures | Increased cell viability |
Mechanism of Action
The mechanism of action of (E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts distinct electronic and steric properties
Biological Activity
(E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of deubiquitylating enzymes (DUBs). This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a difluorophenyl group and an enamido moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures can act as inhibitors of DUBs. DUBs play a crucial role in regulating protein degradation pathways, and their inhibition can lead to the accumulation of proteins involved in cancer progression and neurodegenerative diseases. The specific mechanism by which this compound exerts its effects is still under investigation, but it likely involves competitive inhibition at the active site of DUBs.
Neuroprotective Effects
A study on related benzofuran derivatives demonstrated neuroprotective and antioxidant effects against NMDA-induced excitotoxicity in neuronal cells. Compounds exhibiting structural similarities to this compound showed significant protection at concentrations as low as 30 μM, suggesting potential therapeutic applications in neurodegenerative conditions .
Antioxidant Activity
The antioxidant activity of benzofuran derivatives has been well documented. For instance, certain derivatives were able to scavenge free radicals and inhibit lipid peroxidation in brain homogenates, indicating that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the benzofuran structure. For example:
- Substitution at R1 : The presence of electron-withdrawing groups like fluorine enhances binding affinity to target proteins.
- Substitution at R2 : Methyl or hydroxyl groups have been shown to improve neuroprotective effects.
These findings suggest that modifications to the benzofuran scaffold could enhance the biological activity of this compound.
Case Studies and Research Findings
- Inhibition of DUBs : In vitro studies have shown that similar compounds effectively inhibit DUBs with IC50 values ranging from 7.0 nM to 49 nM, indicating a strong potential for therapeutic applications in cancer treatment .
- Neuroprotective Studies : A series of synthesized benzofuran derivatives were tested for their neuroprotective effects against excitotoxicity. Compounds with specific substitutions demonstrated protective effects comparable to established neuroprotective agents like memantine .
Q & A
Q. How can reaction conditions be optimized for synthesizing (E)-3-(but-2-enamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide?
Answer:
- Solvent Selection: Use polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates, as demonstrated in benzofuran carboxamide syntheses .
- Catalysts: Employ coupling agents such as HATU or EDCI for amide bond formation. For pH control, use mild bases like Na₂CO₃ to avoid side reactions .
- Temperature: Optimize between 50–80°C to balance reaction rate and thermal stability of the but-2-enamido group.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield and purity .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation:
- NMR (¹H/¹³C): Assign peaks for the benzofuran core (δ 6.5–8.0 ppm aromatic protons) and but-2-enamido group (δ 5.5–6.5 ppm vinyl protons) .
- FT-IR: Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzofuran C=O at ~1700 cm⁻¹).
- Purity Assessment:
- HPLC: Use C18 columns with acetonitrile/water mobile phase (UV detection at 254 nm) to quantify impurities (<2%) .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Answer:
- Photostability: Store in amber vials at –20°C to prevent photodegradation of the benzofuran moiety.
- Thermal Stability: Avoid prolonged heating above 80°C; TGA/DSC analysis can determine decomposition thresholds.
- Solvent Compatibility: Test stability in DMSO (common for biological assays) vs. aqueous buffers (e.g., PBS at pH 7.4) over 72 hours .
Q. What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing to controls like doxorubicin .
Advanced Research Questions
Q. How can in vivo pharmacokinetics be evaluated for this compound?
Answer:
- Animal Models: Administer intravenously/orally to rodents (10–50 mg/kg); collect plasma/tissue samples at timed intervals.
- Analytical Method: LC-MS/MS to quantify compound levels (LLOQ ~1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .
- Metabolite Profiling: Use high-resolution MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What computational strategies aid in target identification?
Answer:
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Purity Verification: Re-analyze batches via HPLC-MS; impurities >5% may skew results .
- Assay Reproducibility: Standardize protocols (e.g., cell passage number, serum concentration) across labs.
- Structural Confirmation: Recheck stereochemistry (E/Z configuration) via NOESY or X-ray crystallography .
Q. What environmental impact assessments are needed for this compound?
Answer:
- Biodegradation: Conduct OECD 301 tests (28-day aerobic degradation in sludge/soil).
- Ecotoxicology: Test acute toxicity on Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201) .
- Bioaccumulation: Calculate logP (target <3.5) and BCF using EPI Suite models .
Q. How to design structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation: Synthesize analogs with modified difluorophenyl (e.g., monofluoro, trifluoromethyl) or benzofuran groups.
- Activity Correlation: Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC₅₀ values. Prioritize analogs with >10-fold potency improvements .
Q. Can this compound synergize with existing therapies in combination studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
